molecular formula C11H17NO B2622459 (1R)-1-(4-Tert-butylpyridin-2-yl)ethanol CAS No. 2470279-18-4

(1R)-1-(4-Tert-butylpyridin-2-yl)ethanol

Cat. No. B2622459
CAS RN: 2470279-18-4
M. Wt: 179.263
InChI Key: LUCMPRMHMZTCRR-MRVPVSSYSA-N
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Description

(1R)-1-(4-Tert-butylpyridin-2-yl)ethanol is a chemical compound that has gained significant attention in scientific research. It is a chiral compound that belongs to the class of pyridine-based molecules. The compound has been found to have potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

The mechanism of action of ((1R)-1-(4-Tert-butylpyridin-2-yl)ethanol)-1-(4-Tert-butylpyridin-2-yl)ethanol is not fully understood. However, it has been suggested that the compound exerts its effects by modulating the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of inflammation.
Biochemical and Physiological Effects:
(this compound)-1-(4-Tert-butylpyridin-2-yl)ethanol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound has potent antioxidant and anti-inflammatory properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of ((1R)-1-(4-Tert-butylpyridin-2-yl)ethanol)-1-(4-Tert-butylpyridin-2-yl)ethanol is its chiral nature. The compound exists as a pair of enantiomers, which makes it an ideal candidate for studying chiral interactions in various biological systems. However, the synthesis of the compound is a complex process that requires specialized equipment and expertise. The compound is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of ((1R)-1-(4-Tert-butylpyridin-2-yl)ethanol)-1-(4-Tert-butylpyridin-2-yl)ethanol. One potential area of research is the development of new synthetic methods for the compound. This could involve the development of new chiral reducing agents or the optimization of existing methods.
Another area of research is the study of the compound's potential applications in materials science. The compound has been shown to have potential as a chiral dopant in liquid crystals, which could lead to the development of new materials with unique optical properties.
Finally, the compound's potential applications in medicinal chemistry continue to be an active area of research. Further studies are needed to elucidate the compound's mechanism of action and to evaluate its efficacy in various disease models.

Synthesis Methods

The synthesis of ((1R)-1-(4-Tert-butylpyridin-2-yl)ethanol)-1-(4-Tert-butylpyridin-2-yl)ethanol is a complex process that involves several steps. The most common method of synthesis involves the reduction of the corresponding ketone using a chiral reducing agent. The reduction reaction is carried out under mild conditions, and the resulting product is a chiral alcohol. The stereochemistry of the product is controlled by the chiral reducing agent used in the reaction.

Scientific Research Applications

((1R)-1-(4-Tert-butylpyridin-2-yl)ethanol)-1-(4-Tert-butylpyridin-2-yl)ethanol has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has been found to have potent antioxidant and anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of various inflammatory diseases.
The compound has also been studied for its potential applications in organic synthesis. It has been shown to be an effective chiral auxiliary in various asymmetric reactions, such as asymmetric hydrogenation and asymmetric allylation. The compound has also been used as a chiral ligand in various metal-catalyzed reactions.

properties

IUPAC Name

(1R)-1-(4-tert-butylpyridin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(13)10-7-9(5-6-12-10)11(2,3)4/h5-8,13H,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCMPRMHMZTCRR-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CC(=C1)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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